3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c26-19(22-15-6-8-17-18(12-15)29-11-10-28-17)9-7-16-13-30-21(24-16)25-20(27)23-14-4-2-1-3-5-14/h6,8,12-14H,1-5,7,9-11H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBRTFUPNPJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds that combine sulfonamide and benzodioxane fragments in their framework have been reported to exhibit antibacterial properties
Mode of Action
It is known that sulfonamides, which are part of this compound’s structure, act as inhibitors of bacterial synthesis of folic acid, which is essential for bacterial growth. The benzodioxane fragment, on the other hand, has been associated with various biological activities, including anti-inflammatory and anti-hepatotoxic effects.
Biochemical Analysis
Biochemical Properties
3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they regulate. For instance, this compound interacts with enzymes involved in the synthesis of bacterial cell walls, making it a potential antibacterial agent. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types. Additionally, it can alter cellular metabolism by inhibiting enzymes that play a role in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, thereby blocking substrate access. This inhibition can lead to changes in gene expression, as the compound can affect transcription factors and other regulatory proteins. Additionally, it may activate or inhibit signaling pathways by interacting with receptors or other signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can lead to harmful consequences.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the synthesis of essential metabolites, thereby affecting the overall metabolic balance within cells. These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy. For example, if the compound is localized to the nucleus, it may have a more significant impact on gene expression and transcriptional regulation.
Biological Activity
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 322.43 g/mol. It features a thiazole ring and a benzodioxin moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.43 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| LogP (Partition Coefficient) | 2.465 |
| Water Solubility (LogSw) | -2.66 |
Biological Activity Overview
Research indicates that compounds with thiazole structures exhibit a variety of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The specific compound has been included in screening libraries targeting protein kinases, suggesting its potential role as an inhibitor in various signaling pathways.
Anticancer Activity
In vitro studies have demonstrated that thiazole derivatives can inhibit cell proliferation in several cancer cell lines. For instance, compounds similar to the one discussed have shown significant antiproliferative effects against colorectal adenocarcinoma (Caco2) and breast carcinoma (MDA-MB 231) cell lines with IC50 values below 10 µM .
Table: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{...}-propanamide | Caco2 | <10 |
| 3-{...}-propanamide | MDA-MB 231 | <10 |
| Control (Roscovitine) | Various | <10 |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. Specifically, it has been tested against alpha-glucosidase and acetylcholinesterase (AChE). The results indicated substantial inhibitory activity against alpha-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM), while showing weaker inhibition against AChE .
Table: Enzyme Inhibition Activity
| Enzyme | Inhibition Activity |
|---|---|
| Alpha-glucosidase | Substantial |
| Acetylcholinesterase (AChE) | Weak |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity and influencing cell signaling pathways. Additionally, the presence of the benzodioxin moiety may enhance the compound's lipophilicity and cellular uptake.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Antitumor Effects : A study highlighted that thiazole derivatives exhibited significant antitumor activities in vitro, particularly against hepatocellular carcinoma and prostate carcinoma cell lines .
- Enzyme Inhibition Studies : Research on related thiazole compounds demonstrated their effectiveness in inhibiting enzymes involved in metabolic pathways associated with diabetes and neurodegenerative diseases .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that this compound exhibits promising anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Cell cycle arrest
- Inhibition of angiogenesis
In vitro studies have demonstrated its efficacy against breast cancer and prostate cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Protein Kinase Inhibition
The compound is included in libraries targeting protein kinases, which are critical in various signaling pathways involved in cancer progression and other diseases. Its ability to inhibit specific kinases may lead to the development of targeted therapies for conditions such as cancer and inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. It could potentially be used in the treatment of neurodegenerative disorders by mitigating neuronal damage and promoting neuronal survival through its anti-apoptotic effects.
Synthesis and Characterization
The synthesis of 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves multiple steps:
- Formation of Thiazole Ring : The initial step typically involves the reaction of appropriate thiourea derivatives with α-halo ketones.
- Carbamoylation : The introduction of the cyclohexylcarbamoyl group is achieved through reaction with isocyanates.
- Benzodioxin Integration : The final steps incorporate the benzodioxin moiety through nucleophilic substitution reactions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Toxicity and Safety Profile
Toxicity studies conducted on animal models indicate that this compound exhibits low toxicity levels. No significant adverse effects have been reported on normal tissues during preliminary safety assessments, making it a candidate for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
N-Cyclopropylpropanamide Analog
The compound 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-cyclopropylpropanamide (CAS 1040669-40-6, ) shares the same thiazole-carbamoyl backbone but substitutes the benzodioxin group with a cyclopropyl ring. Key differences:
- Molecular Weight : 336.5 (cyclopropyl) vs. ~437.5 (benzodioxin analog, estimated).
- Bioactivity : Cyclopropyl groups are rigid and may restrict conformational flexibility, whereas benzodioxin’s extended aromatic system could enhance binding to hydrophobic pockets in biological targets.
Table 1: Structural and Physicochemical Comparison
| Feature | Cyclopropyl Analog | Target Benzodioxin Compound |
|---|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₂S | C₂₁H₂₅N₄O₄S (estimated) |
| Molecular Weight | 336.5 | ~437.5 |
| Key Substituent | Cyclopropyl | 2,3-Dihydro-1,4-benzodioxin |
| Predicted LogP | ~2.8 (moderate lipophilicity) | ~3.2 (higher lipophilicity) |
Benzodioxin-Containing Compounds
Antihepatotoxic Flavones and Coumarins
Compounds like 3',4'-(1",4"-dioxino)flavone () demonstrate the therapeutic relevance of the benzodioxin ring. These derivatives exhibit antihepatotoxic activity via modulation of liver enzymes (SGOT, SGPT).
Patent-Based Benzodioxin Derivatives
A patented compound () with a benzodioxin-indazole-tetrahydrofuran scaffold highlights the versatility of benzodioxin in drug design. Unlike the target compound, this molecule includes a difluoropropanoyl group and indazole, emphasizing divergent applications (e.g., kinase inhibition vs.
Thiazole-Based Compounds
Thiazole rings are common in bioactive molecules due to their hydrogen-bonding capacity. For example, triazole-thiazole hybrids () show nucleophilic reactivity, suggesting that the target compound’s thiazole-urea group could participate in covalent or non-covalent interactions with biological targets.
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole nucleus is synthesized using a modified Hantzsch approach:
-
Reactants : Ethyl 3-bromopropionate reacts with thiourea in ethanol under reflux (78°C, 6 hours) to yield 4-(ethoxycarbonyl)thiazol-2-amine.
-
Mechanism : Nucleophilic substitution followed by cyclization, monitored via thin-layer chromatography (TLC; Rf = 0.45 in ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.2% |
| Reaction Temperature | 78°C |
Carbamoylation of Thiazol-2-Amine
The thiazol-2-amine undergoes carbamoylation with cyclohexyl isocyanate:
-
Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0°C to room temperature, 12 hours.
-
Workup : Aqueous extraction followed by silica gel chromatography (eluent: DCM/methanol 95:5).
Optimization Insight : Excess cyclohexyl isocyanate (1.5 equiv) improves yield to 81% by driving the reaction to completion.
Propanamide Side Chain Installation
The carboxylic acid derivative of the thiazole intermediate is activated for amide coupling:
-
Activation Method : N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in tetrahydrofuran (THF).
-
Coupling Partner : 2,3-Dihydro-1,4-benzodioxin-6-amine (prepared via catalytic hydrogenation of nitriles or reductive amination).
Critical Parameter : Maintaining pH 7–8 during coupling prevents epimerization and ensures >90% diastereomeric purity.
Reaction Optimization and Challenges
Catalytic Hydrogenation for Benzodioxin Amine Synthesis
The benzodioxin amine precursor is synthesized via hydrogenation of 6-nitro-2,3-dihydro-1,4-benzodioxin:
Table 1: Hydrogenation Optimization
| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 10% Pd/C | 45 | 40 | 89 |
| Raney Ni | 50 | 50 | 76 |
| Pt/C | 40 | 35 | 82 |
Solvent and Temperature Effects on Amide Coupling
Microwave-assisted coupling reduces reaction time from 24 hours to 2 hours:
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.7 min.
-
Impurity Profile : <0.5% residual solvents (DCM, THF) by GC-MS.
Scale-Up Considerations
Catalyst Recycling
Q & A
Q. What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the thiazole intermediate with the cyclohexylcarbamoyl group under anhydrous conditions using coupling agents like HATU or DCC.
- Heterocyclic ring assembly : Constructing the 1,3-thiazol-4-yl moiety via cyclization reactions, often requiring thiourea derivatives and α-haloketones.
- Solvent and temperature control : Ethanol or dichloromethane as solvents, with reflux conditions (60–80°C) to optimize yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm functional groups and regiochemistry.
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Design of Experiments (DOE) : Use fractional factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, stoichiometry). For example, a central composite design can identify optimal conditions for cyclization reactions .
- Computational modeling : Apply quantum chemical calculations (DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- In-line monitoring : ReactIR or UV-vis spectroscopy to track intermediate formation and adjust conditions in real time .
Q. What strategies are effective for identifying and characterizing synthesis by-products?
- LC-MS/MS : Hyphenated techniques to separate and structurally elucidate by-products. For example, oxidation of the benzodioxin ring or incomplete amide coupling may generate impurities .
- Isolation via preparative TLC : Coupled with 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazole-containing inhibitors).
- In vitro assays :
- Enzyme inhibition: Fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
- Cell viability: MTT assays on cancer cell lines to assess cytotoxicity .
- Dose-response studies : Use nonlinear regression models (e.g., Hill equation) to quantify potency and efficacy .
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins.
- MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100-ns trajectories.
- Pharmacophore modeling : MOE or Phase to identify critical functional groups (e.g., hydrogen bond donors in the carbamoyl group) .
Q. How should contradictory data in pharmacological studies be addressed?
- Statistical validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of observed discrepancies.
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cellular activity) to identify confounding variables (e.g., membrane permeability) .
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
